molecular formula C25H18FNO5 B3933842 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B3933842
M. Wt: 431.4 g/mol
InChI Key: CVVPCGCNKLUVMW-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: The isoindole structure can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the isoindole intermediate.

    Attachment of the 4-Methylphenyl Group: The final step involves the coupling of the 4-methylphenyl group through a Friedel-Crafts acylation reaction, resulting in the formation of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to ensure desired product formation.

Scientific Research Applications

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(4-methylphenyl)-2-(4-fluorophenyl)ethanone: Lacks the isoindole moiety, resulting in different reactivity and applications.

    2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Contains a carboxylic acid group instead of the 4-methylphenyl group, affecting its chemical behavior.

    1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Substitution of fluorine with chlorine alters its electronic properties and reactivity.

Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO5/c1-14-3-5-16(6-4-14)22(28)15(2)32-25(31)17-7-12-20-21(13-17)24(30)27(23(20)29)19-10-8-18(26)9-11-19/h3-13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVPCGCNKLUVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

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